1-(3-Chloro-4-methylphenyl)ethan-1-amine CAS number and molecular weight
1-(3-Chloro-4-methylphenyl)ethan-1-amine CAS number and molecular weight
An In-depth Technical Guide to 1-(3-Chloro-4-methylphenyl)ethan-1-amine: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 1-(3-Chloro-4-methylphenyl)ethan-1-amine, a substituted chiral primary amine of significant interest in synthetic organic chemistry. Chiral amines are fundamental building blocks in the development of active pharmaceutical ingredients (APIs) and agrochemicals, where specific stereochemistry is often crucial for biological activity. This document details the key identifiers and physicochemical properties of the target compound. A robust, two-step synthetic pathway is presented, beginning with the synthesis of the ketone precursor, 1-(3-chloro-4-methylphenyl)ethanone, followed by its conversion to the final amine via reductive amination. The rationale behind the chosen synthetic strategy and a detailed experimental protocol are provided. Furthermore, this guide outlines standard analytical techniques for the characterization and purity assessment of the amine. Finally, the potential applications for this compound as a versatile intermediate in drug discovery and materials science are discussed, grounded in the established utility of functionalized amine scaffolds.
Compound Identification and Properties
1-(3-Chloro-4-methylphenyl)ethan-1-amine is a chiral molecule existing as a racemic mixture or as individual (R) and (S) enantiomers. Its core structure consists of a phenethylamine backbone substituted with both a chloro and a methyl group on the aromatic ring.
| Identifier | Value |
| IUPAC Name | 1-(3-Chloro-4-methylphenyl)ethan-1-amine |
| CAS Number | 105321-42-4 (for racemic mixture)[1] |
| Molecular Formula | C₉H₁₂ClN |
| Molecular Weight | 169.65 g/mol |
Physicochemical Data
Detailed experimental data for the free base form is not extensively published. However, data for the hydrochloride salt provides valuable reference points for its physical state and solubility characteristics.
| Property | Value (for (1R)-enantiomer hydrochloride salt) |
| Melting Point | 218 °C[2] |
| Boiling Point | 247 °C[2] |
| Water Solubility | 4.68e-4 mol/L[2] |
| pKa (Basic Apparent) | 8.47[2] |
Synthesis Pathway and Experimental Protocols
The most direct and widely applicable method for synthesizing primary amines like 1-(3-Chloro-4-methylphenyl)ethan-1-amine is the reductive amination of the corresponding ketone precursor.[3] This process involves the reaction of a ketone with an ammonia source to form an intermediate imine, which is then reduced in situ to the desired amine. This one-pot approach is highly efficient and a cornerstone of modern amine synthesis.[3][4]
The overall synthetic scheme is a two-step process:
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Synthesis of the Ketone Precursor: Friedel-Crafts acylation of 3-chloro-4-methyltoluene to produce 1-(3-chloro-4-methylphenyl)ethanone.
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Reductive Amination: Conversion of the ketone to the target primary amine using an ammonia source and a suitable reducing agent.
Caption: Workflow for the synthesis of 1-(3-Chloro-4-methylphenyl)ethan-1-amine.
Protocol 1: Synthesis of 1-(3-Chloro-4-methylphenyl)ethanone
Causality: The Friedel-Crafts acylation is a classic and effective method for forming carbon-carbon bonds on an aromatic ring. It involves the use of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to generate a highly electrophilic acylium ion from an acyl halide (acetyl chloride). This electrophile is then attacked by the electron-rich aromatic ring of 3-chloro-4-methyltoluene to yield the desired ketone. The reaction is typically performed in a non-polar solvent to prevent reaction with the catalyst.
Step-by-Step Methodology:
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Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas). The entire apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).
-
Catalyst Suspension: Anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) is suspended in a dry, inert solvent such as dichloromethane (DCM).
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Reactant Addition: A solution of 3-chloro-4-methyltoluene (1.0 equivalent) and acetyl chloride (1.1 equivalents) in DCM is added dropwise to the stirred AlCl₃ suspension at 0 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 4-6 hours, or until TLC analysis indicates the consumption of the starting material.
-
Workup: The reaction is carefully quenched by pouring the mixture onto crushed ice and concentrated hydrochloric acid. This step hydrolyzes the aluminum complexes and separates the product into the organic layer.
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Extraction and Purification: The organic layer is separated, washed with sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by vacuum distillation or column chromatography to yield pure 1-(3-chloro-4-methylphenyl)ethanone [CAS: 90792-98-6].[5]
Protocol 2: Reductive Amination to 1-(3-Chloro-4-methylphenyl)ethan-1-amine
Causality: This protocol utilizes ammonium acetate as a stable, solid source of ammonia. In a protic solvent like methanol, ammonium acetate exists in equilibrium with ammonia and acetic acid. The ammonia reacts with the ketone to form an imine, while the mild acidity of the acetic acid can catalyze this condensation. A gentle reducing agent, sodium borohydride (NaBH₄), is chosen because it selectively reduces the imine intermediate without significantly reducing the starting ketone, ensuring high conversion to the amine.[6]
Step-by-Step Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 1-(3-chloro-4-methylphenyl)ethanone (1.0 equivalent) and ammonium acetate (10 equivalents).
-
Dissolution: Add anhydrous methanol as the solvent and stir the mixture until all solids are dissolved.
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Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (NaBH₄, 1.5 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours.
-
Workup: Quench the reaction by slowly adding water. Make the solution basic (pH > 10) by adding aqueous sodium hydroxide to ensure the amine is in its free base form.
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Extraction and Purification: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate or diethyl ether). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The resulting crude amine can be purified by column chromatography on silica gel.
Analytical Characterization
To ensure the identity and purity of the synthesized 1-(3-Chloro-4-methylphenyl)ethan-1-amine, a combination of analytical techniques is essential.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure by analyzing the chemical shifts, integration, and coupling patterns of the protons and carbons.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and its fragmentation pattern, confirming the elemental composition.
-
High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound. For chiral amines, HPLC with a chiral stationary phase is the standard method to determine the enantiomeric excess (ee) of the product if an asymmetric synthesis was performed.
Protocol 3: Purity Analysis by HPLC
-
System: An HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Preparation: Dissolve a small amount of the amine in the mobile phase.
-
Analysis: Inject the sample and integrate the peak area to determine purity relative to any impurities. For enantiomeric excess determination, a specialized chiral column (e.g., Chiralcel OD-H) and an isocratic mobile phase (e.g., hexane/isopropanol with a small amount of diethylamine) would be required.
Applications in Research and Drug Development
Primary amines are indispensable in the pharmaceutical and agrochemical industries.[7] They serve as crucial intermediates for constructing more complex molecules and are often part of the final active ingredient.
-
Pharmaceutical Scaffolding: 1-(3-Chloro-4-methylphenyl)ethan-1-amine serves as a versatile scaffold. The primary amine group is a key functional handle for forming amide, sulfonamide, or urea linkages, which are prevalent in drug molecules. The substituted phenyl ring provides a lipophilic domain that can be critical for binding to biological targets.[8]
-
Chiral Building Block: In drug development, the specific three-dimensional arrangement of atoms is often essential for efficacy and safety. Access to enantiomerically pure forms of this amine allows for the stereoselective synthesis of drug candidates, which is a fundamental requirement in modern medicinal chemistry.
-
Intermediate for Agrochemicals: The structural motifs present in this molecule are also found in various pesticides and herbicides. The halogen and methyl substitutions can influence the compound's environmental persistence, metabolic stability, and target specificity.[8]
Conclusion
1-(3-Chloro-4-methylphenyl)ethan-1-amine is a valuable chemical intermediate with significant potential in various fields of applied chemistry. The synthetic route via reductive amination of the corresponding ketone is a reliable and scalable method for its production. This guide provides the foundational technical knowledge for its synthesis, characterization, and application, empowering researchers and scientists in their pursuit of novel chemical entities.
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